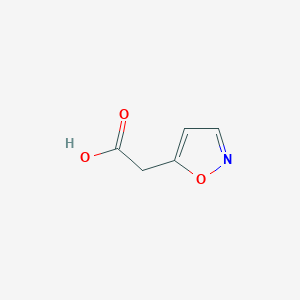

5-Isoxazoleacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

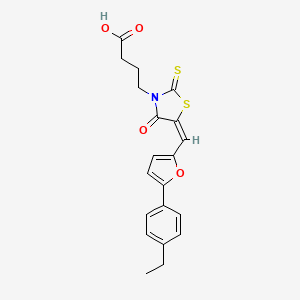

5-Isoxazoleacetic acid is a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen atoms

作用機序

Target of Action

Isoxazole derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) , a key enzyme involved in neurotransmission.

Mode of Action

The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. The increased acetylcholine levels can then enhance cholinergic transmission.

生化学分析

Biochemical Properties

5-Isoxazoleacetic acid plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to exhibit different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleacetic acid typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis and catalyst-free methods have also been explored to improve efficiency and reduce environmental impact .

化学反応の分析

Types of Reactions: 5-Isoxazoleacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions include substituted isoxazoles, oxo derivatives, and reduced heterocyclic compounds .

科学的研究の応用

5-Isoxazoleacetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

類似化合物との比較

- Isoxazole-3-carboxylic acid

- Isoxazole-5-carboxylic acid

- 3,5-Disubstituted isoxazoles

Comparison: 5-Isoxazoleacetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other isoxazole derivatives, it offers a balance of stability and reactivity, making it suitable for various applications in medicinal chemistry and industrial processes .

特性

IUPAC Name |

2-(1,2-oxazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(8)3-4-1-2-6-9-4/h1-2H,3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFWVJKTSSNQMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

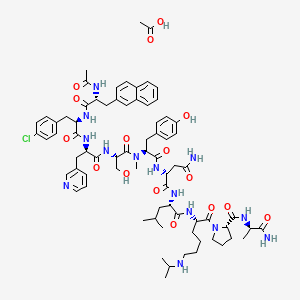

Q1: What is the primary mechanism of action of acivicin?

A1: Acivicin acts as a glutamine antagonist, primarily targeting enzymes involved in glutamine metabolism. [, , , , , ]

Q2: Which enzymes are most significantly inhibited by acivicin?

A2: Acivicin potently inhibits several glutamine-dependent amidotransferases, including cytidine triphosphate synthetase (CTP synthetase), guanosine monophosphate synthetase (GMPS), formylglycinamide ribonucleotide amidotransferase, and L-asparagine synthetase. [, , , , , ]

Q3: How does acivicin interact with its target enzymes?

A3: Acivicin binds to the glutamine-binding site of its target enzymes. In the case of triad glutamine amidotransferases like GMPS and IGP synthase, acivicin undergoes a mechanism-based inactivation, forming a covalent imine-thioether adduct with an active site cysteine residue. [, ]

Q4: What are the downstream effects of acivicin-mediated enzyme inhibition?

A4: Inhibition of these key enzymes leads to depletion of critical metabolites, including CTP and guanosine triphosphate (GTP), ultimately disrupting nucleotide biosynthesis and DNA replication. [, , , ] This disruption is particularly detrimental to rapidly dividing cells like cancer cells.

Q5: How does acivicin affect glutathione metabolism?

A5: While acivicin itself doesn't directly inhibit glutathione (GSH) synthesis, its administration can lead to increased GSH hydrolysis by γ-glutamyl transpeptidase (GGT) in the bile and blood. [, ] This effect can be blocked by AT-125, a known GGT inhibitor.

Q6: What is the molecular formula and weight of acivicin?

A6: Acivicin's molecular formula is C5H7ClN2O4, and its molecular weight is 206.59 g/mol.

Q7: Are there any structural analogs of acivicin?

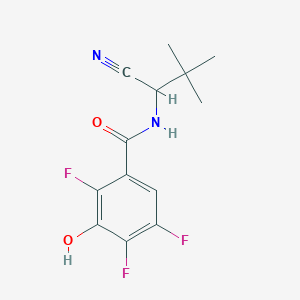

A7: Yes, α-amino-3-chloro-4,5-dihydro-5-methyl-5-isoxazoleacetic acid (8) is a ring-methylated analogue of acivicin. []

Q8: What is the role of the chlorine atom in acivicin's mechanism of action?

A9: The chlorine atom in acivicin is crucial for its irreversible inhibition of certain glutamine amidotransferases. Nucleophilic substitution of this chlorine allows for the formation of the inactivating imine-thioether adduct. []

Q9: What is known about the pharmacokinetics of acivicin?

A10: Studies in mice and a Phase I clinical trial in humans have provided insights into acivicin's pharmacokinetics. [, , ] In mice, the combination of acivicin with Acinetobacter L-glutaminase-L-asparaginase significantly decreased its LD50. [, ] In humans, a 24-hour continuous intravenous infusion showed peak plasma levels correlated with dose, a post-infusion half-life of 6-9 hours, and low urinary recovery (14-19%) of unchanged drug. []

Q10: What are the main toxicities associated with acivicin?

A11: Dose-limiting neurotoxicity, characterized by lethargy, confusion, hallucinations, and ataxia, has been observed in clinical trials. [] Hematological and gastrointestinal toxicities were also noted, but their relationship to dose was less clear. []

Q11: Is there evidence of sex- or age-related differences in acivicin toxicity?

A12: Yes, studies in mice revealed that females were more sensitive to acivicin toxicity than males. Additionally, younger mice displayed greater sensitivity than older mice. []

Q12: Can acivicin's toxicity be mitigated?

A13: Co-administration of testosterone with acivicin has been shown to reduce its toxicity in mice, possibly by influencing its metabolism. []

Q13: Which tumor cell lines are sensitive to acivicin in vitro?

A14: Acivicin demonstrates in vitro activity against several human and mouse tumor cell lines, including P388 leukemia, MiaPaCa-2 pancreatic carcinoma, and L1210 leukemia. [, , , , , ]

Q14: What is the effect of acivicin on cell cycle progression?

A15: Acivicin treatment leads to cell cycle arrest, primarily in the G1 or early S phase, due to the depletion of essential nucleotides required for DNA synthesis. [, ]

Q15: Does acivicin induce differentiation in myeloid leukemia cells?

A16: Yes, acivicin has been shown to induce monocytoid differentiation in HL-60 cells and freshly isolated human myeloid leukemia cells. [, ] This effect is associated with increased expression of differentiation markers and decreased cell growth.

Q16: What role do cytokines play in acivicin-induced differentiation?

A17: Acivicin treatment increases the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) mRNA in HL-60 cells. [, ] These cytokines may act synergistically to enhance acivicin-induced monocytoid differentiation.

Q17: Can the effects of acivicin on cytokine expression be modulated?

A18: Yes, dexamethasone and pentoxifylline, inhibitors of TNF-α and IL-1β expression, have been shown to block acivicin-induced increases in TNF-α and IL-1β mRNA in HL-60 cells. []

Q18: What are the known mechanisms of resistance to acivicin?

A20: One mechanism of resistance observed in a P388 leukemia cell line (P388/ACIA) is reduced acivicin uptake. [, ]

Q19: Are there instances of collateral sensitivity with acivicin?

A21: Yes, P388/ACIA cells, while resistant to acivicin, exhibit collateral sensitivity to N-(phosphonacetyl)-L-aspartic acid (PALA). This sensitivity is linked to differences in drug metabolism and nucleotide pool imbalances in the resistant cells. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol](/img/structure/B2934183.png)

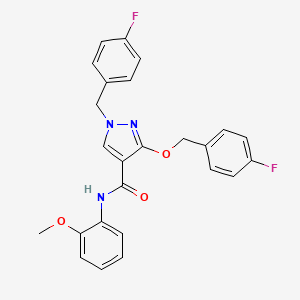

![N-[(3,5-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2934190.png)

![ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate](/img/structure/B2934192.png)

![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)